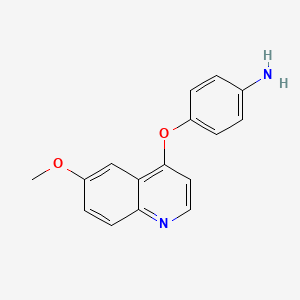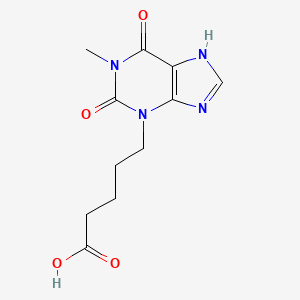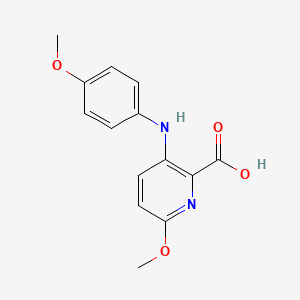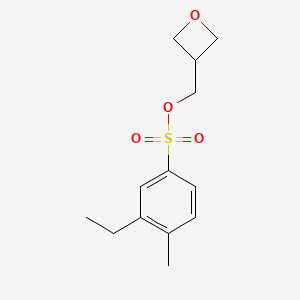
4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline is a chemical compound with the molecular formula C14H10ClN3O. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with 4-chloroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. For example, it may bind to the active site of an enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-(6-methoxypyridin-3-yl)quinazoline
- 4-(3′-Chloro-4′-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline
Uniqueness
4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline is unique due to its specific structural features, such as the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. These features may make it more effective in certain applications compared to similar compounds.
Propiedades
Fórmula molecular |
C14H10ClN3O |
|---|---|
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
4-chloro-6-(6-methoxypyridin-3-yl)quinazoline |
InChI |
InChI=1S/C14H10ClN3O/c1-19-13-5-3-10(7-16-13)9-2-4-12-11(6-9)14(15)18-8-17-12/h2-8H,1H3 |
Clave InChI |
RVYSFZDKNPYACU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C2=CC3=C(C=C2)N=CN=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)
![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)

![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)






![5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11849366.png)
